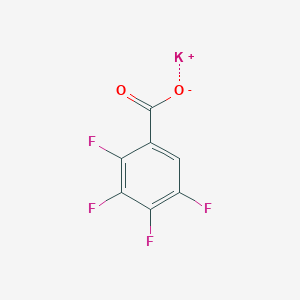
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone
Übersicht
Beschreibung
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone is a chemical compound with the molecular formula C11H14O8 and a molecular weight of 274.22 g/mol . It is a white crystalline solid with a melting point of 54-56°C . This compound is a derivative of D-arabinonic acid and is characterized by the presence of three acetyl groups and a gamma-lactone ring.
Vorbereitungsmethoden
The synthesis of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone typically involves the acetylation of D-arabinonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 5. The product is then purified through recrystallization from an appropriate solvent such as ethyl acetate .
Analyse Chemischer Reaktionen
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-arabinonic acid and acetic acid.
Reduction: Reduction reactions can convert the gamma-lactone ring to a diol structure.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites . The gamma-lactone ring can undergo hydrolysis to release D-arabinonic acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone can be compared with other similar compounds such as:
2,3,5-Tri-O-benzyl-D-arabinonic acid, gamma-lactone: This compound has benzyl groups instead of acetyl groups and exhibits different reactivity and applications.
2,3,5-Tri-O-trimethylsilyl-D-arabinonic acid, gamma-lactone: This compound has trimethylsilyl groups and is used in different synthetic applications.
The uniqueness of this compound lies in its specific acetylation pattern and the presence of the gamma-lactone ring, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
[(2R,3R,4S)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-BBBLOLIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















